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BHQ-10 carboxylic acid

Cat. No.: B10823009
M. Wt: 605.6 g/mol
InChI Key: JODBMSMRGMXRGU-UHFFFAOYSA-L
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Description

Classification and Distinctive Features of BHQ-10 Carboxylic Acid within the Black Hole Quencher Family

This compound belongs to the Black Hole Quencher (BHQ) family, a prominent class of dark quenchers renowned for their efficiency in quenching fluorescence across the visible and near-infrared spectrum. biosearchtech.comjenabioscience.com The BHQ family is characterized by its polyaromatic-azo backbone, which is responsible for their broad absorption spectra and lack of native fluorescence. biosearchtech.combiosearchtech.com By modifying the electron-donating and-withdrawing groups on the aromatic rings, a series of quenchers with distinct absorption profiles have been created. biosearchtech.com

The BHQ family is generally categorized based on their optimal quenching ranges:

BHQ-0: 430-520 nm biosearchtech.com

BHQ-1: 480-580 nm aatbio.combiosearchtech.com

BHQ-2: 560-670 nm aatbio.combiosearchtech.com

BHQ-3: 620-730 nm aatbio.combiosearchtech.com

BHQ-10: 480-550 nm biosearchtech.com

BHQ-10 is specifically designed as a water-soluble dark quencher. biosearchtech.combiosearchtech.com This property is a significant advantage for biological applications, as it facilitates its use in aqueous environments and reduces non-specific binding to proteins. biosearchtech.com The carboxylic acid functional group on BHQ-10 allows for its conjugation to amine functionalities on biomolecules, such as proteins and oligonucleotides, through standard bioconjugation chemistries. biosearchtech.com

A key feature of BHQ dyes, including BHQ-10, is their ability to quench fluorescence through a combination of FRET and static (contact) quenching. biosearchtech.com Static quenching occurs when the fluorophore and quencher form a non-fluorescent ground-state complex. glenresearch.com This dual-quenching mechanism contributes to their high quenching efficiency and the low background signals observed in assays using BHQ quenchers. biosearchtech.com

The spectral properties of BHQ-10 make it an ideal quenching partner for fluorophores that emit in the blue to green region of the spectrum, such as fluorescein (B123965) (FITC). jenabioscience.combiosearchtech.com Its absorption maximum is around 516 nm, although this can be slightly influenced by pH. biosearchtech.combiosearchtech.com

Properties of this compound

PropertyValue
Molecular Formula C23H21N5Na2O8S2 biosearchtech.com
Molecular Weight 605.55 g/mol biosearchtech.com
Appearance Dark red solid biosearchtech.com
Absorption Maximum (λmax) 516 nm (in PBS, pH 7.0) biosearchtech.com
Extinction Coefficient at λmax 30,000 M⁻¹cm⁻¹ biosearchtech.com
Quenching Range 480-550 nm biosearchtech.comjenabioscience.com
Solubility Water, DMF, DMSO biosearchtech.com

Historical Development and Transformative Impact in Molecular and Cellular Biology Research

The introduction of Black Hole Quencher dyes in the year 2000 marked a significant milestone in the field of fluorescence-based molecular assays. biosearchtech.combiosearchtech.com Prior to the development of dark quenchers, fluorescent dyes like TAMRA were commonly used as quenchers in dual-labeled probes. biosearchtech.com However, the native fluorescence of these quenchers led to high background signals and limited the sensitivity of the assays. biosearchtech.combiosearchtech.com The development of true dark quenchers like the BHQ family provided a solution to this problem, leading to their widespread adoption and establishment as the "gold standard" in applications such as quantitative real-time PCR (qPCR). biosearchtech.comjenabioscience.com

The ability to effectively quench a wide range of fluorophores with minimal background has revolutionized multiplexing capabilities in qPCR and other nucleic acid detection assays. biosearchtech.combiosearchtech.com The broad spectral coverage of the BHQ family allows for the simultaneous use of multiple spectrally distinct reporter dyes in a single reaction, without the complication of quencher cross-talk. sigmaaldrich.combioluminor.com This has been particularly impactful in diagnostics, as demonstrated during the H1N1 and SARS-CoV-2 pandemics, where multiplexed qPCR assays using BHQ probes were crucial for large-scale testing. biosearchtech.com

In cellular biology, BHQ-10 and other BHQ derivatives have enabled the development of sophisticated probes for imaging and tracking biomolecules within living cells. The water-solubility and versatile conjugation chemistry of BHQ-10 make it a valuable tool for creating probes to study protein-protein interactions, enzyme activity, and cellular signaling pathways with high signal-to-noise ratios. biosearchtech.comnih.gov For instance, BHQ-10 has been used in the development of FRET-based immunoassays for the detection of specific proteins. researchgate.net Recent research has also explored the use of BHQ quenchers to accelerate click reactions for rapid and efficient labeling of antibodies in cellular imaging, highlighting their expanding role in advanced biological research. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H21N5Na2O8S2 B10823009 BHQ-10 carboxylic acid

Properties

Molecular Formula

C23H21N5Na2O8S2

Molecular Weight

605.6 g/mol

IUPAC Name

disodium;2-[[4-[3-carboxypropyl(methyl)amino]phenyl]diazenyl]-5-[(4-sulfonatophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C23H23N5O8S2.2Na/c1-28(14-2-3-23(29)30)19-9-4-16(5-10-19)25-27-21-13-8-18(15-22(21)38(34,35)36)26-24-17-6-11-20(12-7-17)37(31,32)33;;/h4-13,15H,2-3,14H2,1H3,(H,29,30)(H,31,32,33)(H,34,35,36);;/q;2*+1/p-2

InChI Key

JODBMSMRGMXRGU-UHFFFAOYSA-L

Canonical SMILES

CN(CCCC(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Bhq 10 Carboxylic Acid

Foundational Organic Synthesis Principles Applied to Carboxylic Acid Formation

The creation of the BHQ-10 carboxylic acid molecule is rooted in fundamental synthetic strategies that build the molecule step-by-step, culminating in the formation of the essential carboxylic acid group.

The synthesis of complex azo dyes like the Black Hole Quencher (BHQ) family often begins with the modification of precursor molecules to introduce necessary functionalities. mdpi.com This process, known as derivatization, involves attaching specific chemical groups to a starting scaffold that will either become part of the final structure or facilitate subsequent reactions. For instance, in the synthesis of related BHQ compounds, an N,N-substituted aniline (B41778) is functionalized with a primary amine. mdpi.comresearchgate.net This amine can then be used for bioconjugation. mdpi.com In the context of this compound, a precursor would be derivatized with a functional group that can be chemically converted into a carboxylic acid in a later step, such as a nitrile or an ester group. This strategic introduction of functional groups is a cornerstone of building complex molecules with specific reactive handles. nih.gov

A critical reaction in the synthesis of the BHQ-10 core is electrophilic aromatic substitution (EAS), specifically the azo-coupling reaction. mdpi.comresearchgate.netresearchgate.net This class of reactions is fundamental to the formation of many aromatic azo compounds. libretexts.orgnumberanalytics.com The process involves two main steps:

Diazotization : A primary aromatic amine precursor is treated with a nitrosating agent, such as nitrosonium tetrafluoroborate (B81430) (NOBF₄), to form a highly reactive diazonium salt. mdpi.comresearchgate.net This diazonium cation is a potent electrophile.

Azo Coupling : The diazonium salt is then reacted with an electron-rich aromatic compound, such as a tertiary aniline derivative. mdpi.com The diazonium ion attacks the aromatic ring, substituting a hydrogen atom and forming the characteristic azo (-N=N-) linkage that defines the chromophore of the dye. mdpi.comnumberanalytics.com

This EAS reaction is significantly influenced by the acidity of the reaction medium. mdpi.com The successful assembly of the core BHQ structure via this pathway is a well-established method in the synthesis of azo dyes. researchgate.net

The final step in synthesizing this compound often involves the conversion of a precursor functional group into the target carboxylic acid. A common and direct method is the hydrolysis of a reactive ester. For example, BHQ-10 is often sold as a succinimidyl ester (OSu), which is an activated form designed for easy conjugation to amine groups. biosearchtech.combiosearchtech.com This succinimidyl ester is reactive in aqueous media and will hydrolyze to yield the corresponding this compound. biosearchtech.combiosearchtech.com This hydrolysis represents a straightforward transformation from a reactive intermediate to the final, more stable carboxylic acid form. Other general synthetic methods to produce carboxylic acids include the hydrolysis of nitriles or esters under acidic or basic conditions, or the oxidation of primary alcohols or aldehydes.

Strategic Use of Electrophilic Aromatic Substitution for Core Structure Assembly

Advanced Synthetic Pathways for this compound

Beyond the foundational steps, the synthesis of a specific isomer like this compound requires advanced strategies to ensure the correct placement of functional groups and the preservation of the molecule's unique photochemical properties.

Regioselectivity refers to the control of the position at which a chemical reaction occurs on a molecule. In the synthesis of complex substituted aromatic compounds like BHQ-10, achieving high regioselectivity is crucial to avoid the formation of unwanted isomers. beilstein-journals.orgresearchgate.netmdpi.com In the context of the azo-coupling reaction, the position of the newly formed azo bond on the aromatic ring is directed by the existing substituents on that ring. This allows for the precise construction of the desired molecular architecture. mdpi.commdpi.com Advanced methods such as directed ortho-metalation or the use of specific protecting groups can be employed to functionalize challenging substrates at a specific position. researchgate.netmdpi.comrsc.org

A critical challenge during the synthesis of any functional dye or quencher is the preservation of its specific photochemical properties. umn.edu The quenching ability of BHQ-10 is dependent on its unique electronic structure and absorption spectrum. biosearchtech.com Any synthetic step that disrupts the conjugated pi-electron system of the azo chromophore can destroy its function. For example, reducing agents that are commonly used in organic synthesis, such as dithiothreitol (B142953) (DTT), will chemically reduce the azo bond in BHQ-10, leading to a loss of color and a complete loss of quenching efficiency. biosearchtech.combiosearchtech.com Therefore, the choice of reagents and reaction conditions throughout the synthesis must be carefully managed to ensure the integrity of the chromophore is maintained, preserving the molecule's characteristic absorption profile. umn.edu

Regioselective Functionalization Strategies

Rational Design and Synthesis of Bioconjugatable Derivatives of BHQ-10

The design of bioconjugatable BHQ-10 derivatives is centered on creating reactive forms of the quencher that can efficiently and specifically label biomolecules such as proteins, peptides, and oligonucleotides. biosearchtech.combiosearchtech.combiosearchtech.com This involves the introduction of functional groups that are amenable to common bioconjugation chemistries.

Synthesis of Succinimidyl Esters for Amine-Reactive Conjugation

A primary strategy for rendering BHQ-10 reactive towards primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins, is its conversion to an N-hydroxysuccinimide (NHS) ester. thermofisher.comtocris.com This is a widely employed method for creating amine-reactive compounds due to the high efficiency and stability of the resulting amide bond under physiological conditions. thermofisher.comthieme-connect.de

The synthesis of BHQ-10 succinimidyl ester (BHQ-10-OSu) is typically achieved by activating the carboxylic acid of BHQ-10 with a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of N-hydroxysuccinimide. thermofisher.comthieme-connect.de The resulting NHS ester is a moisture-sensitive compound that readily reacts with non-protonated primary aliphatic amines. biosearchtech.comtocris.com

For effective conjugation, the reaction is carried out in a buffer with a slightly basic pH (typically 7.2 to 9.0), which ensures that the target amine groups are in their non-protonated, nucleophilic state. biosearchtech.combiosearchtech.com Common buffers used for this purpose include phosphate (B84403), carbonate-bicarbonate, or borate (B1201080) buffers. biosearchtech.com It is crucial to avoid amine-containing buffers like Tris, as they will compete with the target biomolecule for reaction with the NHS ester. biosearchtech.com The reaction progress can be influenced by factors such as pH, temperature, and the concentration of the reactants. thermofisher.com

Table 1: Reaction Conditions for Amine-Reactive Conjugation of BHQ-10 Succinimidyl Ester

Parameter Recommended Condition Rationale
pH 7.2 - 9.0 To maintain primary amines in a non-protonated, reactive state. biosearchtech.combiosearchtech.com
Buffers Phosphate, Carbonate-Bicarbonate, Borate Provide a stable pH environment without competing primary amines. biosearchtech.com
Incompatible Buffers Tris Contains primary amines that will react with the NHS ester. biosearchtech.com
Solvent for Stock Anhydrous DMSO or DMF NHS esters are often water-insoluble and moisture-sensitive. biosearchtech.combiosearchtech.comtocris.com
Reaction Time 0.5 - 4 hours Typical duration for efficient conjugation at room temperature. thermofisher.com
Temperature Room Temperature or 4°C Balances reaction rate with the stability of the reactants. thermofisher.com

Development of Click Chemistry-Compatible Derivatives (e.g., Azido, Alkyne, Maleimide)

To expand the versatility of BHQ-10 for bioconjugation, derivatives compatible with "click chemistry" have been developed. lookchem.comresearchgate.net Click chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible. organic-chemistry.orgsigmaaldrich.com The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. organic-chemistry.orgmdpi.com

Azido and Alkyne Derivatives: BHQ-10 can be modified to include either an azide (B81097) or a terminal alkyne group. lookchem.comnih.gov This allows for its conjugation to biomolecules that have been correspondingly functionalized with the complementary group (alkyne or azide, respectively). sigmaaldrich.combiosearchtech.com These reactions are highly specific and can be performed under mild, aqueous conditions, making them ideal for biological applications. mdpi.com The introduction of these functional groups can be achieved through standard synthetic organic methods. For instance, an amine-modified BHQ derivative can be reacted with an NHS ester of an azide-containing carboxylic acid.

Maleimide (B117702) Derivatives: For targeting thiol groups, such as those on cysteine residues in proteins, maleimide-functionalized BHQ-10 is synthesized. ucl.ac.be The maleimide group undergoes a highly specific Michael addition reaction with a thiol at a near-neutral pH (6.5-7.5) to form a stable thioether bond. glenresearch.com The synthesis of a BHQ-10 maleimide derivative can be accomplished by reacting an amine-modified BHQ-10 with a maleimide-containing NHS ester, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). glenresearch.com

The development of these click chemistry-compatible derivatives provides researchers with a powerful toolkit for site-specific labeling of biomolecules with BHQ-10. researchgate.netbiosearchtech.com

Engineering for Aqueous Phase Compatibility and Stability in Bioconjugation

A critical consideration in the design of bioconjugatable derivatives is their solubility and stability in aqueous environments, where most biological reactions occur. biosearchtech.com While the core BHQ-10 structure has some water solubility, modifications are often necessary to enhance this property and prevent aggregation, which can reduce quenching efficiency. biosearchtech.com

One approach to improve water solubility is the incorporation of hydrophilic moieties into the BHQ-10 structure. mdpi.com This can be achieved by introducing polyethylene (B3416737) glycol (PEG) chains or other polar functional groups. sigmaaldrich.com For instance, the BHQ-10 succinimidyl ester is formulated to be water-soluble, which facilitates its use in bioconjugation reactions with proteins and peptides in aqueous buffers. biosearchtech.combiosearchtech.com

Stability is another key factor. The reactive groups, such as the succinimidyl ester, are susceptible to hydrolysis in aqueous solutions. biosearchtech.comthermofisher.com The rate of hydrolysis increases with pH. thermofisher.com Therefore, it is important to perform the conjugation reaction promptly after dissolving the reactive BHQ-10 derivative. biosearchtech.com Additionally, the BHQ-10 molecule itself can be sensitive to reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which can cause a loss of color and quenching ability. biosearchtech.com Careful consideration of buffer composition and reaction conditions is therefore essential to ensure the stability and efficacy of the BHQ-10 conjugate. biosearchtech.combiosearchtech.com

Table 2: Properties of BHQ-10 and its Derivatives

Compound Reactive Towards Key Features
This compound Amines (after activation) Starting material for derivatization; water-soluble. biosearchtech.com
BHQ-10 Succinimidyl Ester Primary Amines Amine-reactive; formulated for water solubility. biosearchtech.combiosearchtech.com
BHQ-10 Azide/Alkyne Alkynes/Azides Enables "click" chemistry conjugation for high specificity. lookchem.comresearchgate.net
BHQ-10 Maleimide Thiols (Cysteines) Specific reaction with sulfhydryl groups. researchgate.net

Mechanistic Elucidation of Fluorescence Quenching by Bhq 10 Carboxylic Acid

Förster Resonance Energy Transfer (FRET) Mechanisms in BHQ-10 Systems

Förster Resonance Energy Transfer (FRET) is a non-radiative process where an excited donor fluorophore transfers its energy to a proximal acceptor molecule, such as BHQ-10, through long-range dipole-dipole interactions. nih.govwikipedia.orglibretexts.org This energy transfer is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1 to 10 nanometers. aatbio.comwikipedia.org The efficiency of FRET is inversely proportional to the sixth power of the distance separating the donor and acceptor molecules, a relationship that makes it a sensitive "spectroscopic ruler" for measuring molecular-scale distances. aatbio.comrsc.org

Several key factors govern the efficiency of FRET:

Distance: The donor and acceptor must be in close proximity (approximately 10-100 Å). biosearchtech.com

Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the absorption spectrum of the acceptor quencher. biosearchtech.comnih.gov

Dipole Orientation: The relative orientation of the donor and acceptor transition dipoles influences the transfer efficiency. wikipedia.org

The cornerstone of efficient FRET is the spectral overlap between the donor's fluorescence emission and the acceptor's absorption spectrum. biosearchtech.comnih.gov BHQ-10 carboxylic acid has a maximal absorption at approximately 516 nm and is effective for quenching fluorophores with emission maxima in the 480-550 nm range. biosearchtech.combiosearchtech.com This makes it an ideal FRET partner for commonly used fluorophores like fluorescein (B123965) (and its derivative FITC). biosearchtech.com The greater the overlap between the emission spectrum of the donor and the absorption spectrum of BHQ-10, the more efficient the energy transfer. nih.gov The broad absorption spectra of BHQ dyes are a significant advantage, allowing them to be paired with a wide variety of reporter dyes. biosearchtech.com

The efficiency of energy transfer (E) can be described by the Förster equation: E = 1 / [1 + (r/R₀)⁶] Where 'r' is the distance between the donor and acceptor, and 'R₀' is the Förster distance. aatbio.com

The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the energy transfer efficiency is 50%. biosearchtech.comfrontiersin.org This value is characteristic of a specific donor-acceptor pair and depends on the spectral overlap, the quantum yield of the donor, and the relative orientation of the two molecules. frontiersin.org For measurable FRET to occur, the distance between the donor and acceptor is typically limited to a few nanometers, generally less than 10 nm. microscopyu.com

A study investigating FRET between fluorescein-labeled poly-His peptides and a BHQ-10-labeled antibody demonstrated a high FRET efficiency of up to 81%, indicating a strong and specific interaction that brings the donor and acceptor within the effective Förster distance. researchgate.net The precise calculation of R₀ for a given pair like FAM-BHQ-10 requires detailed spectroscopic data, including the donor's quantum yield and the spectral overlap integral. While specific R₀ values for BHQ-10 with all possible donors are not exhaustively tabulated in the provided results, the principle remains that a larger R₀, often resulting from better spectral overlap and higher donor quantum yield, allows for efficient quenching over greater distances. frontiersin.org

For example, the quenching efficiency is highly sensitive to distance changes within the Förster radius. Assuming a hypothetical Förster distance of 55 Å, a change in the reporter-quencher distance from 34 Å to 48 Å can cause a dramatic decrease in the signal-to-background ratio from 20 to 3.2. biosearchtech.com

Table 1: FRET Parameters and Dependencies

Parameter Description Impact on FRET Efficiency
Distance (r) Separation between the donor and acceptor molecules. Inversely proportional to the sixth power of the distance. aatbio.com
Förster Distance (R₀) Distance at which FRET efficiency is 50%. biosearchtech.com A larger R₀ allows for efficient FRET over longer distances. frontiersin.org
Spectral Overlap (J(λ)) The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum. biosearchtech.comnih.gov Greater overlap leads to higher FRET efficiency. nih.gov
Donor Quantum Yield (ΦD) The efficiency of the donor's fluorescence emission. A higher quantum yield generally results in a larger R₀. frontiersin.org

| Dipole Orientation (κ²) | The relative orientation in space of the donor and acceptor transition dipoles. | Can range from 0 to 4; often assumed to be 2/3 for randomly oriented molecules in solution. frontiersin.org |

Spectral Overlap Dynamics and Efficiency of Energy Transfer

Static Quenching via Ground State Complex Formation

In addition to FRET, BHQ-10 and other BHQ dyes can quench fluorescence through a static (or contact) quenching mechanism. biosearchtech.combiosearchtech.com This process involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. windows.netglenresearch.com Unlike FRET, static quenching does not strictly require spectral overlap. glenresearch.com

Static quenching arises from the formation of an intramolecular dimer or complex between the reporter dye and the quencher. aatbio.comacs.org This complex is often stabilized by hydrophobic and induced-dipole interactions, as both the fluorophore and the planar, hydrophobic BHQ molecule tend to stack together to minimize contact with the surrounding aqueous environment. biosearchtech.comglenresearch.com When the fluorophore and quencher form this ground-state complex, their molecular orbitals overlap, which alters the fluorophore's ability to absorb and emit light, preventing it from reaching an excited state and thus inhibiting fluorescence. aatbio.com The complex then decays to the ground state through non-radiative pathways, such as charge recombination. uni-duesseldorf.de

Distinguishing between FRET (dynamic quenching) and static quenching is crucial for accurately interpreting assay results. Several characteristics can help differentiate the two mechanisms:

Fluorescence Lifetime: Dynamic quenching, including FRET, affects the excited state of the fluorophore and therefore decreases its fluorescence lifetime. In contrast, static quenching involves the formation of a non-fluorescent complex in the ground state, so the fluorescence lifetime of the remaining, uncomplexed fluorophores remains unchanged. scispace.com

Absorption Spectra: Static quenching often leads to changes in the absorption spectrum of the fluorophore due to the formation of the ground-state complex. FRET, being a through-space energy transfer, does not alter the absorption spectrum of the involved molecules. nih.gov

Temperature Dependence: Static quenching is typically less effective at higher temperatures, as the increased thermal energy can disrupt the stability of the ground-state complex. biosearchtech.com

In many practical applications, such as dual-labeled oligonucleotide probes, both FRET and static quenching operate simultaneously to ensure high quenching efficiency. biosearchtech.comwindows.net The presence of static quenching can be particularly advantageous, as it can suppress background fluorescence even when the FRET conditions are not perfectly optimal. scispace.com

Table 2: Comparison of FRET and Static Quenching

Feature Förster Resonance Energy Transfer (FRET) Static Quenching
Mechanism Non-radiative energy transfer via dipole-dipole coupling. wikipedia.org Formation of a non-fluorescent ground-state complex. windows.netglenresearch.com
Distance Dependence Highly dependent (1/r⁶). aatbio.com Requires close contact for complex formation. aatbio.com
Spectral Overlap Required. biosearchtech.com Not strictly required. glenresearch.com
Effect on Fluorophore Lifetime Decreases lifetime. scispace.com Unchanged lifetime of uncomplexed fluorophores. scispace.com
Effect on Absorption Spectrum No change. nih.gov Can cause changes. nih.gov

| Temperature Effect | Less dependent on temperature. | Quenching decreases with increasing temperature. biosearchtech.com |

Elucidating Molecular Interactions Leading to Non-Radiative Decay

Photophysical and Photochemical Characteristics of BHQ-Derived Caged Compounds

Beyond their role as quenchers, derivatives of the bromo-hydroxyquinoline (BHQ) scaffold have been developed as "caged" compounds. These are molecules where a bioactive substance is rendered inert by being chemically linked to the BHQ photoremovable protecting group (PPG). google.comuga.edu Irradiation with light cleaves the bond, releasing the active molecule with high spatial and temporal control. uga.edu

BHQ-caged compounds have demonstrated sensitivity to both one-photon (1PE) and two-photon (2PE) excitation. google.comuga.edu Studies on various BHQ-protected molecules, such as carboxylates and phosphates, have revealed key photochemical properties. uga.edu

One-Photon Excitation (1PE): Upon irradiation with UV light (e.g., 365 nm), BHQ-caged compounds exhibit one-photon uncaging quantum efficiencies in the range of 0.29–0.39. google.comuga.edu

Two-Photon Excitation (2PE): Using near-infrared (NIR) laser light (e.g., 740 nm), which is less damaging to biological tissues, these compounds can be uncaged with two-photon action cross-sections between 0.43 and 0.90 Göppert-Mayer (GM) units. google.comuga.edu

Photolysis Mechanism: The proposed photolysis mechanism for BHQ-caged compounds involves a solvent-assisted heterolysis that proceeds through a short-lived triplet state. uga.edu However, a competing side reaction of photo-debromination can occur, which may reduce the chemical yield of the uncaging process. researchgate.net

These properties make BHQ-derived caged compounds valuable tools for controlled release studies in biochemistry and physiology. google.com

Table 3: Photochemical Properties of BHQ-Caged Compounds

Parameter Value Excitation Wavelength Reference
One-Photon Quantum Efficiency (Φu) 0.29–0.39 365 nm google.comuga.edu
Two-Photon Uncaging Cross-Section (δu) 0.43–0.90 GM 740 nm google.comuga.edu

| Dark Hydrolysis Half-Life | 69–105 hours | N/A | google.comuga.edu |

Mechanistic Studies of Photolysis and Intermediate States (e.g., Triplet State Involvement)

The photolysis of BHQ-caged compounds is a rapid and efficient process that is initiated by the absorption of light. Upon excitation, the molecule is promoted to a singlet excited state. From this state, it can undergo intersystem crossing to a triplet excited state. instras.com However, extensive mechanistic studies, including Stern-Volmer quenching experiments, have sought to clarify the precise role of this triplet state in the productive photorelease pathway. instras.comnih.gov

Stern-Volmer quenching experiments performed on BHQ-caged acetate (B1210297) (BHQ-OAc) utilized known triplet quenchers such as sodium 2-naphthalene sulfonate and potassium sorbate. The results of these experiments indicated that the presence of these quenchers did not significantly affect the quantum efficiency of the one-photon photolysis. nih.gov This finding suggests that the primary productive photolysis pathway for the release of the caged molecule does not proceed through a long-lived triplet excited state that is susceptible to quenching. nih.gov

Quantitative Characterization of One-Photon and Two-Photon Uncaging Efficiencies

A key feature of BHQ-caged compounds is their sensitivity to both one-photon excitation (1PE) and two-photon excitation (2PE), making them valuable tools for applications requiring precise spatial and temporal control of molecule release. instras.comacs.org The efficiency of these uncaging processes has been quantitatively characterized through the determination of one-photon quantum efficiencies (Φu) and two-photon uncaging action cross-sections (δu). nih.govgoogle.com

For a range of BHQ-protected carboxylates, phosphates, and diols, the one-photon quantum efficiencies have been determined to be in the range of 0.29–0.39 when irradiated with 365 nm UV light. nih.govgoogle.com This indicates a high efficiency in converting absorbed photons into chemical reactions for the release of the caged substrate.

The two-photon uncaging action cross-sections, a measure of the efficiency of two-photon absorption leading to photorelease, have been found to be between 0.43 and 0.90 Goeppert-Mayer (GM) upon irradiation with 740 nm infrared laser light. nih.govgoogle.com These values are significant and demonstrate the applicability of BHQ-caged compounds for two-photon uncaging in biological systems, where deeper tissue penetration and reduced phototoxicity are advantageous. instras.comacs.org The following table provides a summary of the uncaging efficiencies for various BHQ-caged compounds.

Caged CompoundOne-Photon Quantum Efficiency (Φu) at 365 nmTwo-Photon Uncaging Action Cross-Section (δu) at 740 nm (GM)
BHQ-protected carboxylates0.29 - 0.390.43 - 0.90
BHQ-protected phosphates0.29 - 0.390.43 - 0.90
BHQ-protected diols0.29 - 0.390.43 - 0.90
BHQ-ATP~0.190.17

Table based on data from Zhu, Y. (2010) and Fedoryak, O. D., & Dore, T. M. (2006). instras.comuga.edu

Investigation of Solvent-Assisted Heterolysis in Photorelease Mechanisms

The mechanism of photorelease for BHQ-caged compounds has been identified as a solvent-assisted heterolysis, a type of S_N1 reaction, which occurs on a sub-microsecond timescale. instras.comacs.org This mechanism is critically dependent on the presence of a nucleophilic solvent, such as water. nih.gov

Isotopic labeling studies using oxygen-18 labeled water (H₂¹⁸O) have provided definitive evidence for this mechanism. In these experiments, the ¹⁸O label was found incorporated into the quinoline (B57606) byproduct of the photolysis, indicating that the cleavage occurs at the benzylic carbon-oxygen bond. nih.gov This result is consistent with the formation of a carbocation intermediate at the benzylic position, which is then trapped by a solvent molecule. nih.govresearchgate.net

Further support for the solvent-assisted heterolysis mechanism comes from photolysis experiments conducted in different solvent systems. For instance, the photorelease of acetate from BHQ-OAc does not proceed efficiently in dry acetonitrile, a non-nucleophilic solvent. However, the introduction of even a trace amount of water facilitates the uncaging reaction. nih.gov This demonstrates the essential role of the nucleophilic solvent in the final step of the photorelease process. The proposed mechanism involves the photo-induced heterolytic cleavage of the C-O bond to form a carbocation intermediate, which is then rapidly quenched by water to release the carboxylic acid and form the hydroxy-BHQ byproduct. instras.comnih.gov

Conjugation Chemistry and Advanced Bioconjugation Strategies with Bhq 10 Carboxylic Acid

Amine-Reactive Conjugation Methods Utilizing BHQ-10 Succinimidyl Esters

The most prevalent strategy for conjugating BHQ-10 to proteins and other biomolecules containing primary amines involves the use of its succinimidyl ester (SE) derivative, also known as an NHS ester. tocris.combiosearchtech.com This amine-reactive reagent readily couples with non-protonated aliphatic amine groups, such as the N-terminus of a protein and the ε-amino group of lysine (B10760008) residues, to form a stable amide bond. tocris.combiosearchtech.com The water-soluble nature of BHQ-10 succinimidyl ester is a key feature, facilitating its use in aqueous buffer systems common in biological applications. biosearchtech.combiosearchtech.com

Optimization of Buffer Systems and pH for Conjugation Fidelity

The efficiency and specificity of the conjugation reaction are highly dependent on the buffer system and, critically, the pH. biosearchtech.com For the reaction between BHQ-10 succinimidyl ester and primary amines to proceed effectively, the amine groups must be in a non-protonated state. tocris.combiosearchtech.com This necessitates conducting the conjugation in a slightly basic buffer, typically with a pH ranging from 7.5 to 9.0. biosearchtech.combiosearchtech.com Commonly employed buffer systems that are compatible with this pH range and the reaction chemistry include carbonate-bicarbonate, borate (B1201080), and phosphate (B84403) buffers. biosearchtech.combiosearchtech.com

Conversely, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are incompatible with this conjugation method. The primary amine in the Tris buffer would compete with the target amine on the biomolecule for reaction with the succinimidyl ester, thereby reducing the efficiency of the desired conjugation. tocris.combiosearchtech.com

The pH of the reaction buffer can also influence the spectral properties of BHQ-10. For instance, the extinction coefficient of BHQ-10 at its absorption maximum of 516 nm is 28,700 M⁻¹cm⁻¹ in phosphate-buffered saline (PBS) at pH 7.0, but increases to 30,400 M⁻¹cm⁻¹ in bicarbonate buffer at pH 8.5. biosearchtech.com This sensitivity to pH underscores the importance of consistent and optimized buffer conditions for reproducible conjugation and characterization.

Table 1: Effect of pH on BHQ-10 Extinction Coefficient biosearchtech.com

Buffer SystempHExtinction Coefficient at 516 nm (M⁻¹cm⁻¹)Extinction Coefficient at 260 nm (M⁻¹cm⁻¹)Extinction Coefficient at 280 nm (M⁻¹cm⁻¹)
Phosphate-Buffered Saline (PBS)7.028,7007,9008,200
Bicarbonate Buffer8.530,4008,3208,680

Differential Labeling Strategies for Terminal Amines versus Internal Lysine Residues

In protein chemistry, it is often desirable to achieve site-specific labeling. The primary amines available for conjugation with BHQ-10 succinimidyl ester are the α-amino group at the N-terminus of the polypeptide chain and the ε-amino groups of internal lysine residues. tocris.combiosearchtech.com These amine groups exhibit different pKa values, with the N-terminal amine generally having a lower pKa than the ε-amino groups of lysines.

This difference in pKa can be exploited to achieve a degree of differential labeling. By carefully controlling the pH of the conjugation reaction and maintaining it closer to neutral, it is possible to favor the labeling of the more acidic N-terminal amine. biosearchtech.combiosearchtech.com At a lower pH, the N-terminal amine will be more readily deprotonated and thus more nucleophilic than the lysine side chains, leading to a more specific conjugation at the N-terminus. However, it is important to note that reactions involving peptides with multiple lysine residues may still result in multiple incorporations of the BHQ-10 molecule. biosearchtech.com

Mitigation of Non-Specific Interactions with Biomolecules

While covalent conjugation is the primary goal, non-specific interactions between the labeling reagent and the biomolecule can sometimes occur, potentially leading to aggregation or altered biological activity. The formulation of BHQ-10 succinimidyl ester has been specifically designed to be water-soluble, which helps to reduce non-specific binding interactions with proteins. biosearchtech.com

To further minimize non-specific binding, it is common practice to prepare a stock solution of the BHQ-10 succinimidyl ester in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and add it to the aqueous protein solution immediately before the reaction. biosearchtech.comthermofisher.com The final concentration of the organic solvent in the reaction mixture should ideally be kept low, typically no more than 10%, to avoid denaturation of the protein. biosearchtech.com Following the conjugation reaction, any unreacted or non-specifically bound dye must be removed through purification.

Post-Synthetic Modification of Oligonucleotides with BHQ-10 Carboxylic Acid

In addition to its application in labeling proteins, this compound is also utilized for the post-synthetic modification of oligonucleotides. biosearchtech.combiosearchtech.com This is a crucial step in the creation of various nucleic acid probes, such as those used in quantitative PCR (qPCR) and other molecular diagnostic assays. biosearchtech.com The process typically involves synthesizing an oligonucleotide with a reactive functional group, often an amine, which can then be covalently linked to the carboxylic acid of the BHQ-10 molecule. biosyn.com

The this compound can be coupled to an amine-modified oligonucleotide, which can be introduced at the 5' end, 3' end, or internally during solid-phase synthesis. biosearchtech.combiosyn.com This post-synthetic approach allows for the incorporation of the quencher after the oligonucleotide has been synthesized and purified, which can be advantageous for certain complex probe designs. biosyn.com

Methodologies for Purification and Biophysical Characterization of Conjugated Biomolecules

Following the conjugation reaction, it is imperative to purify the labeled biomolecule to remove excess, unreacted BHQ-10 and any byproducts of the reaction. biosearchtech.com The succinimidyl ester group of the reagent is susceptible to hydrolysis in aqueous solutions, which results in the formation of the non-reactive this compound. biosearchtech.combiosearchtech.com Failure to remove these impurities can interfere with downstream applications and lead to inaccurate characterization of the conjugate.

Application of Size-Exclusion Chromatography for Conjugate Isolation

A widely used and effective method for separating the BHQ-10-labeled biomolecule from smaller, unreacted dye molecules is size-exclusion chromatography (SEC). biosearchtech.comnih.gov This technique separates molecules based on their hydrodynamic radius. cytivalifesciences.com The larger, conjugated biomolecule will elute from the column more quickly than the smaller, free BHQ-10 molecules, allowing for their effective separation. biosearchtech.comcytivalifesciences.com Resins such as Sephadex G-50 are commonly employed for this purpose. biosearchtech.com

In addition to SEC, dialysis can also be used as a purification method to remove small molecule impurities from the labeled protein. biosearchtech.com Once purified, various biophysical techniques can be employed to characterize the conjugate. UV-Vis spectroscopy is essential for determining the degree of labeling by measuring the absorbance of the protein (typically at 280 nm) and the BHQ-10 quencher (at 516 nm). biosearchtech.com

Dialysis and Ultrafiltration for Removal of Unreacted Reagents

Following the bioconjugation of this compound to a target biomolecule, the removal of unreacted quenching agent and other small-molecule reagents is a critical step to ensure the purity of the final conjugate. Dialysis and ultrafiltration are two widely employed techniques for this purpose, leveraging size differences to separate the larger bioconjugate from smaller, unwanted components. sartorius.comnih.govnih.gov

Dialysis is a process that relies on the principle of diffusion across a semipermeable membrane. The reaction mixture containing the BHQ-10 bioconjugate is placed inside a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO). This MWCO is chosen to be large enough to allow the free passage of unreacted this compound, coupling agents, and buffer salts, while retaining the much larger bioconjugate. sartorius.com The dialysis container is then submerged in a large volume of a suitable buffer, known as the dialysate. sartorius.com The concentration gradient between the inside of the dialysis bag and the external buffer drives the diffusion of the small molecules out of the bag, effectively purifying the bioconjugate. sartorius.com This process is typically carried out over an extended period, often with multiple changes of the external buffer to maintain a steep concentration gradient and ensure thorough removal of contaminants.

Ultrafiltration is a pressure-driven membrane filtration technique that offers a faster alternative to dialysis for buffer exchange and removal of low-molecular-weight contaminants. sartorius.comformulatrix.com In this method, the reaction mixture is passed over a semipermeable membrane. The applied pressure forces the solvent and small solutes, including unreacted this compound, through the membrane (the permeate), while the larger bioconjugate is retained (the retentate). formulatrix.com

There are two primary modes of ultrafiltration:

Dead-End Filtration (DEF): In this mode, the fluid flow is perpendicular to the membrane surface. formulatrix.com It is a simple method often used for small-scale laboratory applications. formulatrix.com

Tangential Flow Filtration (TFF): Here, the fluid flows parallel to the membrane surface. formulatrix.com This cross-flow minimizes the buildup of molecules on the membrane surface, a phenomenon known as concentration polarization, which can reduce filtration efficiency. TFF is highly scalable and is often preferred for larger volume processing. wuxixdc.com

A specific application of ultrafiltration for purification is diafiltration , a process where fresh buffer is continuously or discontinuously added to the retentate while filtration is in progress. This effectively "washes" the bioconjugate, further reducing the concentration of unreacted reagents and exchanging the initial reaction buffer with a final, desired storage buffer. sartorius.com

The choice between dialysis and ultrafiltration depends on factors such as the volume of the sample, the required processing time, and the scale of the operation. While dialysis is simple and requires minimal equipment, it is a relatively slow process. sartorius.com Ultrafiltration, particularly TFF, offers significantly faster processing times and is more amenable to automation and large-scale production. sartorius.comformulatrix.com

The selection of an appropriate MWCO for the membrane is crucial for both techniques. The MWCO should be significantly smaller than the molecular weight of the bioconjugate to ensure its retention, yet large enough to allow for the efficient removal of the unreacted this compound (Molecular Weight: 605.55 g/mol ) and other small molecules. biosearchtech.com

Applications of Bhq 10 Carboxylic Acid in Advanced Research Methodologies

Molecular Biology and Biochemistry Research Paradigms

The unique properties of BHQ-10 make it a valuable tool in fundamental life science research, enabling more precise investigations into the complex dynamics of biomolecules.

The study of protein conformational changes and their interactions is fundamental to understanding cellular processes. pnas.org Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for observing the real-time dynamics of biomolecules. nih.gov In a typical smFRET setup, two different fluorescent dyes (a donor and an acceptor) are used. However, the use of a non-fluorescent quencher like a BHQ dye as the FRET acceptor frees up spectral channels, allowing for more complex, multiplexed experiments. nih.gov

This approach allows researchers to not only monitor the conformational dynamics of a single protein but also to correlate these changes with the binding and unbinding of other interacting molecules. nih.gov For instance, researchers have used a Cy3/BHQ FRET pair to accurately follow the conformational shifts of the ribosome during the elongation phase of protein synthesis. nih.gov By using the quencher, a second fluorescently labeled molecule, such as a tRNA, can be introduced and monitored simultaneously, providing direct insight into how ligand binding regulates the conformational state of a macromolecular machine. nih.gov This methodology provides a powerful way to investigate correlated dynamics that were previously difficult to access. nih.gov Similarly, BHQ quenchers have been used in smFRET assays to monitor the conformational changes in DNA structure induced by protein binding, such as the bending of origin DNA by the Origin Recognition Complex (ORC) during the initiation of DNA replication. pnas.org

BHQ-10 is integral to the design of probes used to analyze the kinetics and specificity of nucleic acid hybridization. oup.com Molecular beacons, which are oligonucleotide probes with a stem-loop structure, often incorporate a fluorophore and a quencher. oup.com In the absence of a target sequence, the stem holds the fluorophore and quencher in close proximity, extinguishing the signal. oup.com Upon hybridization to a complementary target, the probe undergoes a conformational change that separates the dye and quencher, restoring fluorescence. oup.com

The kinetics and specificity of this hybridization are significantly impacted by the probe's design, including the stability of the stem. oup.com Probes with more stable stems (e.g., higher GC content) can offer better discrimination against mismatched targets but may hybridize more slowly. pnas.orgoup.com The use of efficient dark quenchers like BHQ is critical in these probes to ensure a low background signal, thereby increasing the signal-to-noise ratio upon hybridization. oup.com This high specificity and sensitivity are crucial for applications that require distinguishing between closely related sequences, such as in single nucleotide polymorphism (SNP) analysis. biosearchtech.com Furthermore, advanced probe designs, like the BHQplus probes, incorporate duplex-stabilizing chemistry, which allows for the use of shorter probes (15-25 bases) that exhibit increased stability and specificity during hybridization, particularly for difficult, AT-rich targets. biosearchtech.com

BHQ-10 and other members of the BHQ family are considered the gold standard for quenchers in qPCR probes. biosearchtech.com The most common format is the dual-labeled hydrolysis probe, which consists of a 5' fluorophore and a 3' dark quencher. windows.net During the PCR reaction, the probe anneals to its target sequence. bitesizebio.com As the Taq polymerase extends the primer, its 5' nuclease activity cleaves the probe, separating the fluorophore from the quencher and generating a signal that is proportional to the amount of amplified product. bitesizebio.comeurofinsgenomics.com

The advantage of using a dark quencher like BHQ-10 over an older, fluorescent quencher like TAMRA is the elimination of native fluorescence from the quencher itself. biosearchtech.com This avoids signal bleed-through into the reporter channel, resulting in lower background, a better signal-to-noise ratio, and more precise quantification. biosearchtech.combitesizebio.com For optimal performance, qPCR probes are typically designed to be 20-30 bases long to ensure efficient quenching. biosearchtech.com For longer probes, where the terminal fluorophore and quencher may be too far apart for efficient quenching, double-quenched probes have been developed. windows.net These probes feature a second, internal BHQ quencher, which significantly improves quenching efficiency and signal release, making them suitable for demanding applications that require more flexibility in sequence design. windows.net

Probe TypeTypical LengthKey FeatureAdvantage
Standard BHQ Probe 20-30 bases5' Fluorophore and 3' BHQ quencher. biosearchtech.comIdeal for standard quantification, offering high signal-to-noise. bitesizebio.com
BHQplus Probe 15-25 basesIncludes duplex-stabilizing chemistry. biosearchtech.comEnhanced specificity and stability; ideal for SNP detection and AT-rich targets. biosearchtech.com
Double-Quenched Probe >30 basesContains a terminal and an internal BHQ quencher. windows.netImproved quenching efficiency for longer probes, allowing greater design flexibility. windows.net

Analysis of Nucleic Acid Hybridization Kinetics and Specificity

Innovations in Diagnostic Assay Development

The superior quenching efficiency of BHQ-10 has been leveraged to create more sensitive and reliable diagnostic tools for a range of analytes.

A primary challenge in developing sensitive diagnostic assays is achieving a high signal-to-noise ratio. BHQ dyes are "true" dark quenchers because their polyaromatic-azo backbone allows them to dissipate absorbed energy as heat rather than light, resulting in no native fluorescence. biosearchtech.com This characteristic is a significant improvement over first-generation quenchers like TAMRA, which is itself fluorescent and can contribute to background noise, limiting assay precision. bitesizebio.com

By pairing a reporter dye with a BHQ quencher, the background fluorescence is minimized, leading to a dramatic increase in the signal-to-noise ratio upon target detection. biosearchtech.com This enhancement is critical for detecting low-abundance nucleic acid targets, a common requirement in early disease diagnosis and pathogen detection. jst.go.jp The high quenching efficiency of BHQ dyes enables the confident detection of small changes in fluorescence, translating to higher sensitivity and more reliable diagnostic outcomes. biosearchtech.com

The principles of FRET and quenchers like BHQ-10 have been adapted to create novel biosensors for non-nucleic acid targets. scispace.com These platforms often use a recognition element, such as an antibody fragment, linked to a FRET pair to detect a specific analyte.

A notable example is the development of a biosensor for the explosive 2,4,6-trinitrotoluene (B92697) (TNT). scispace.com In this system, quantum dots (the donor) are associated with a single-chain antibody fragment (scFv) that has a high affinity for TNT. A synthetic molecule, TNB-BHQ-10 (a TNT analog linked to BHQ-10), is bound to the antibody fragment, bringing the BHQ-10 quencher close to the quantum dot and switching its fluorescence "off". scispace.com When a sample containing actual TNT is introduced, the TNT displaces the TNB-BHQ-10 from the antibody. scispace.com This separation of the quencher from the quantum dot terminates the FRET process, switching the fluorescence "on" and generating a signal proportional to the concentration of TNT. scispace.com This "turn-on" sensor design demonstrates the versatility of BHQ-10 carboxylic acid derivatives in creating highly sensitive and specific detection platforms for a wide range of small molecules.

Enhancing Signal-to-Noise Ratio in Nucleic Acid Sensing Strategies

Real-Time Monitoring of Enzymatic Activity and Protease Kinetics

This compound is a key component in the development of fluorogenic probes for the real-time analysis of enzyme kinetics, particularly for proteases. pnas.org These probes are typically designed as a peptide or other substrate containing a recognition site for a specific enzyme, flanked by a fluorophore and a quencher. rsc.org In the intact probe, fluorescence is suppressed. biosearchtech.com Upon enzymatic cleavage of the substrate, the fluorophore is released from the quencher's proximity, resulting in a quantifiable increase in fluorescence that is directly proportional to enzymatic activity. nih.govnih.gov

A detailed study of the Escherichia coli ClpXP protease utilized a BHQ-10-based fluorescence-quenching assay to dissect its mechanism. pnas.org Researchers created a custom substrate by labeling a titin-ssrA protein construct with BHQ10 maleimide (B117702). pnas.org By monitoring the fluorescence changes as this substrate interacted with the protease, they were able to perform kinetic analyses of substrate binding and dissociation. The data revealed a multistep binding and engagement reaction, providing fundamental insights into how this AAA+ protease recognizes and processes its targets. pnas.org

Research Finding: Protease Kinetics StudyCitation
Enzyme System Studied
Escherichia coli ClpXP, a model AAA+ protease. pnas.org
Probe Construction
A titin-ssrA protein substrate was covalently labeled with BHQ10 maleimide to create the quenched fluorescent probe (titin-BQ-ssrA). A separate construct was labeled with a TAMRA fluorophore. pnas.org
Methodology
A fluorescence-quenching assay was used to study the binding of the ssrA-tagged substrates to ClpXP. Stopped-flow association and dissociation kinetics were measured to observe the different phases of the interaction. pnas.org
Key Finding
The kinetic data supported a model with at least three distinct substrate-bound complexes: an initial recognition complex, an intermediate complex, and a final engaged complex competent for unfolding. This provided a detailed view of the enzyme's engagement mechanism. pnas.org

Fundamental Studies on Biomolecular Interactions within Complex Biological Systems

Beyond tracking enzymatic activity, probes incorporating BHQ-10 are used to investigate a wide range of fundamental biomolecular interactions, such as protein-protein, protein-nucleic acid, and conformational changes within a single molecule. biosearchtech.comnih.gov The principle remains rooted in FRET, where changes in fluorescence signal proximity-dependent events. aatbio.comresearchgate.net

A key example is the use of BHQ-10 to study the mechanism of non-homologous end joining (NHEJ), a critical DNA repair pathway. nih.gov In this study, researchers synthesized a dUTP nucleotide labeled with the BHQ-10 quencher (dUTPQ). This dUTPQ was added to a cell-free extract system containing DNA with a single-nucleotide gap and a Cy3 fluorophore on the opposite strand. During the DNA repair process, a polymerase fills the gap. The incorporation of dUTPQ by the polymerase brings the quencher into close proximity with the fluorophore, causing a distinct drop in fluorescence. nih.gov This single-molecule FRET assay allowed for the direct observation of polymerase activity within the synaptic complex, providing insights into the coordination of events during DNA repair. nih.gov This application showcases the power of BHQ-10 to create sophisticated tools for dissecting complex biological machinery in situ. nih.gov

Research Finding: DNA Repair Mechanism StudyCitation
Biological Process Studied
DNA polymerase activity during non-homologous end joining (NHEJ). nih.gov
Probe Construction
A dUTP nucleotide was conjugated to a BHQ-10 succinimidyl ester to create a quenched nucleotide analog (dUTPQ). The DNA substrate was labeled with a Cy3 donor fluorophore. nih.gov
Methodology
A single-molecule fluorescence assay was used. The incorporation of dUTPQ opposite a templating adenosine (B11128) during DNA gap-filling quenched the Cy3 donor fluorescence, providing a real-time signal of polymerase activity. nih.gov
Key Finding
The assay demonstrated that a specific polymerase (pol λ) acts within the short-range synaptic complex of the DNA ends, providing a mechanism to minimize errors during the joining process. The use of the BHQ-10 probe was critical for observing this transient event. nih.gov

Structural and Molecular Design Considerations for Bhq 10 Carboxylic Acid Derivatives

Correlating Structural Modifications with Quenching Efficiency and Spectral Range

The quenching efficiency and spectral range of BHQ derivatives are directly influenced by their chemical structure. The primary strategy for tuning these properties involves substituting the aromatic rings of the BHQ scaffold with various electron-donating and electron-withdrawing groups. biosearchtech.combiosearchtech.com This approach has led to the development of a family of quenchers (BHQ-0, BHQ-1, BHQ-2, BHQ-3, and BHQ-10) with distinct and broad absorption curves that collectively span the electromagnetic spectrum from the visible to the near-infrared region. aatbio.combiosearchtech.com

The quenching mechanism itself is a combination of Förster Resonance Energy Transfer (FRET) and static (or contact) quenching. aatbio.combiosearchtech.com FRET is a distance-dependent process where energy is transferred non-radiatively from an excited fluorophore to the quencher, effective when the molecules are within 2-10 nm of each other. aatbio.comresearchgate.net Static quenching occurs at shorter distances (<2 nm) through the formation of a non-fluorescent ground-state complex between the dye and the quencher. biosearchtech.comresearchgate.net

A critical structural feature of many BHQ dyes is the azo moiety (-N=N-). While integral to the quenching mechanism, this group is susceptible to reduction by common biological reagents like dithiothreitol (B142953) (DTT), which can abolish quenching activity by breaking the azo bond. biosearchtech.comnih.gov This highlights a key consideration in probe design for specific biological environments.

The spectral properties of different BHQ quenchers determine their compatibility with various fluorophores. The selection of a quencher is based on the overlap between its absorption spectrum and the emission spectrum of the reporter dye. jenabioscience.combitesizebio.com BHQ-10, for example, is a water-soluble quencher with a maximal absorption around 516 nm, making it suitable for quenching blue and green emitting fluorophores. biosearchtech.comjenabioscience.com

Table 1: Spectral Properties of Selected Black Hole Quencher (BHQ) Dyes

Quencher Max Absorption (λmax) Effective Quenching Range Commonly Paired Fluorophores
BHQ-0 --- 430-520 nm ---
BHQ-1 534 nm 480-580 nm FAM, TET, JOE, HEX, Cy3, Fluorescein (B123965), Rhodamine
BHQ-2 579 nm 560-670 nm TAMRA, ROX, Cy3, Cy3.5, Cy5, Red 640
BHQ-3 --- 620-730 nm Cy5, Quasar 670

| BHQ-10 | 516 nm | 480-550 nm | Fluorescein, AZDye 488, Rhodamine |

Data compiled from multiple sources. biosearchtech.combiosearchtech.comjenabioscience.com

Computational Approaches for Predicting and Optimizing Quencher Performance

Computational chemistry provides powerful tools for understanding and predicting the behavior of quencher molecules, thereby guiding the design of new derivatives with enhanced performance.

Molecular modeling techniques are employed to investigate how specific functional groups, such as the carboxylic acid in BHQ-10 carboxylic acid, influence the molecule's three-dimensional structure, intermolecular interactions, and ultimately, its quenching function. The carboxylic acid group (-COOH) is particularly important as it serves as a common linkage point for conjugation to biomolecules and can influence solubility and aggregation. biosearchtech.comnih.gov

Studies on other dye systems have shown that the carboxylic acid group can play a critical role in mediating dye-dye dimerization, which can lead to self-quenching. acs.org Furthermore, the COOH group can form stable hydrogen-bond complexes with other molecules, a process that facilitates emission quenching. acs.org Molecular dynamics (MD) simulations of dyes functionalized with carboxylic acid groups adsorbed onto surfaces have revealed that intermolecular interactions within the dye monolayer, rather than the specific binding to the surface, can be the dominant factor governing the molecular orientation and tilt angle. nih.gov This orientation is crucial for predicting the efficiency of FRET and static quenching in surface-based assays. Modeling can also predict the localization of charges within the molecule, which affects its interaction with its environment and other dyes. nih.gov

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its Time-Dependent extension (TD-DFT), are essential for elucidating the electronic processes that occur after a molecule absorbs light. researchgate.netnih.govmdpi.com These methods are used to study the excited-state dynamics of molecules, which is the foundation of their function as quenchers.

For complex molecules, these calculations can map out the potential energy surfaces of the electronic ground and excited states. researchgate.net This allows researchers to understand the pathways for non-radiative decay, where the absorbed energy is dissipated as heat instead of being emitted as fluorescence—the very essence of a dark quencher. aatbio.comresearchgate.net Studies on structurally related compounds like 10-hydroxybenzo[h]quinoline (B48255) (HBQ) have used DFT and TD-DFT to investigate phenomena such as excited-state intramolecular proton transfer (ESIPT). mdpi.comresearchgate.net These ultrafast processes can be a key mechanism for rapid, non-radiative de-excitation. mdpi.com By calculating the energies of different electronic states and the transitions between them, quantum chemistry provides a theoretical basis for predicting a quencher's absorption spectrum and understanding the mechanisms that make it an efficient "black hole" for fluorescence energy. researchgate.netarxiv.org

Molecular Modeling of Carboxylic Acid Group Influence on Dye Geometry and Optical Efficiency

Strategies for Developing Broad-Spectrum and Tunable Quenchers

The development of quenchers that are effective over a wide range of wavelengths and whose properties can be fine-tuned is a major goal in molecular probe design. The primary strategy employed for the BHQ family is the systematic chemical modification of the core polyaromatic-azo structure. biosearchtech.comnih.gov

By introducing different electron-donating or electron-withdrawing substituents onto the aromatic rings, developers can modulate the electronic structure of the dye. biosearchtech.combiosearchtech.com This tuning directly alters the energy levels of the molecule's frontier orbitals, which in turn shifts its absorption spectrum to different wavelengths. This has resulted in the creation of the BHQ series, where each member has a broad absorption profile centered at a different region of the spectrum, allowing them to be paired with a wide variety of fluorophores. biosearchtech.comaatbio.combitesizebio.com

Emerging Research Frontiers and Future Prospects for Bhq 10 Carboxylic Acid

Advancements in BHQ-10-Based Biosensing Platforms for Novel Targets

The unique properties of BHQ-10 are being harnessed to create sophisticated biosensing platforms for a variety of novel biological targets. These platforms often rely on the principle of FRET, where the quencher (BHQ-10) and a fluorophore are brought into or out of proximity by a specific biological recognition event, leading to a measurable change in fluorescence. spiedigitallibrary.orgresearchgate.net This strategy enables the development of highly sensitive and specific "turn-on" or "turn-off" fluorescent probes. frontiersin.org

Recent research has demonstrated the successful application of BHQ-10 in detecting challenging targets. In one study, BHQ-10 carboxylic acid was conjugated to gliadin, a component of gluten, to develop a simplified FRET-based biosensor. spiedigitallibrary.org This approach achieved an average quenching efficiency of 62%, laying the groundwork for a more direct, absorbance-based gluten detection system. spiedigitallibrary.org In another application, a FRET-based immunoassay was developed to monitor His-tag proteins by labeling an anti-His-tag monoclonal antibody with BHQ-10. researchgate.net This system demonstrated a high FRET efficiency of up to 81% when interacting with a fluorescein-labeled native His6 peptide, indicating a strong and specific interaction between the antibody and the peptide. researchgate.net

The versatility of BHQ-10 extends to nucleic acid detection, where it is incorporated into complex DNA architectures like molecular beacons. acs.orgnih.gov In these designs, a hairpin loop holds a fluorophore and BHQ-10 in close proximity, keeping fluorescence quenched. acs.org Hybridization of the loop to a target nucleic acid sequence forces the hairpin to open, separating the dye and quencher and restoring fluorescence. acs.org This principle is being explored for detecting various analytes, from viral particles to specific mRNA sequences within living cells. acs.orgnih.gov The development of such advanced biosensors is a testament to the ongoing innovation in the field, with a focus on improving sensitivity, specificity, and applicability to complex biological samples. mdpi.comfrontiersin.orgnih.gov

Table 1: Examples of BHQ-10 Based Biosensing Platforms

Target AnalyteBiosensor PrincipleKey Finding/Performance MetricReference
Gliadin (Gluten)FRET-based detection with BHQ-10 conjugated gliadin and a fluorophore-labeled aptamer.Achieved an average quenching efficiency of 62%. This compound was found to be an efficient cross-linking reagent for the conjugation. spiedigitallibrary.org
His-tag ProteinsHomogeneous FRET immunoassay using a BHQ-10 labeled anti-His-tag antibody and fluorescein-labeled peptides.Demonstrated a FRET efficiency of up to 81% with a native His6 peptide, indicating strong and specific binding. researchgate.net
Dengue Virus (DENV)A star-shaped DNA architecture displaying multiple aptamers, with a molecular beacon-like motif using a 6-FAM/BHQ-1 pair for fluorescent readout.The multivalent binding of the aptamer-DNA structure to the virus separates the fluorophore and quencher, generating a signal. While using BHQ-1, the principle is directly applicable to BHQ-10. nih.gov

Integration into Next-Generation Optical and Multimodal Imaging Techniques

BHQ-10 and other Black Hole Quenchers are becoming integral components in the design of activatable probes for next-generation optical imaging. thno.org These "smart" probes are engineered to remain non-fluorescent (quenched) until they interact with a specific target or environmental condition, such as the activity of a particular enzyme in a tumor microenvironment. thno.orgresearchgate.net This activation mechanism provides a high signal-to-noise ratio, enabling sensitive detection of biological processes in real-time.

The utility of BHQ dyes extends beyond simple fluorescence quenching into the realm of multimodal imaging, which combines the strengths of different imaging technologies to provide a more complete picture of biological systems. researchgate.netfrontiersin.org For instance, research using the related BHQ-3 quencher has demonstrated the creation of dual-modality probes for both fluorescence and photoacoustic imaging (PAI). researchgate.net In a probe designed to target HER2-expressing breast tumors, the BHQ-3/fluorescein (B123965) pair allowed for both sensitive fluorescence detection and deeper tissue PAI, which detects the ultrasound waves generated from thermoelastic expansion after laser absorption. researchgate.net This combination leverages the high sensitivity of fluorescence with the superior tissue penetration of PAI. researchgate.netfrontiersin.org Similar principles can be applied to BHQ-10 for imaging applications within its spectral window.

Furthermore, BHQ quenchers are being utilized in advanced cellular imaging techniques. For example, dye-quencher interactions between a fluorophore and a BHQ derivative have been shown to dramatically accelerate the kinetics of bioorthogonal click reactions, enabling ultra-fast cycling for multiplexed fluorescence imaging of cells. nih.gov This approach allows for the rapid quenching of a signal after imaging, preparing the sample for the next fluorescent label in a sequence. nih.gov Such innovations are critical for studying complex cellular systems and have potential applications in advanced cancer diagnostics. nih.gov

Exploration of Unconventional Bioconjugation Chemistries for Diverse Research Applications

The covalent attachment of BHQ-10 to biomolecules is fundamental to its application in biosensors and imaging probes. bionordika.no Traditionally, this is achieved by using an amine-reactive derivative, such as BHQ-10 succinimidyl ester, which readily couples with primary amines (e.g., lysine (B10760008) residues) on proteins and peptides. biosearchtech.combiosearchtech.com While effective, this method can be non-specific and may alter the function of the biomolecule. bionordika.no To overcome these limitations, researchers are exploring a range of unconventional bioconjugation chemistries to provide more precise control over the site of attachment and to create more stable linkages. researchgate.netnih.govoxfordglobal.com

A significant area of development is the synthesis of BHQ derivatives suitable for "click chemistry," a class of reactions known for their high efficiency and specificity. researchgate.net Scientists have developed methods to produce BHQ scaffolds equipped with reactive groups like azides and terminal alkynes. researchgate.net These "clickable" quenchers can participate in strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for highly specific conjugation to biomolecules that have been modified with a complementary reactive partner. researchgate.netnih.gov Other reported chemistries include quenchers modified with hydrazine (B178648) or aminooxy groups, which can be orthogonally conjugated to aldehyde-modified biomolecules to form stable hydrazone or oxime linkages. researchgate.net Another emerging strategy involves photoinduced bioconjugation, where light is used to trigger a reaction between a probe and a target, as has been demonstrated between tetrazole and carboxylic acids. nih.gov This approach offers spatiotemporal control over the conjugation process. nih.gov

These advanced methods provide greater flexibility in probe design and enable the creation of more complex and functional bioconjugates for diverse research applications. researchgate.netnih.gov

Table 2: Comparison of Conventional and Unconventional Bioconjugation Chemistries for BHQ-10

Chemistry TypeReactive Groups InvolvedKey AdvantagesReference
Conventional Succinimidyl Ester + Primary AmineWell-established, commercially available reagents. biosearchtech.combiosearchtech.com
Unconventional Azide (B81097) + Alkyne (Click Chemistry)High specificity, bioorthogonal, efficient reaction. researchgate.netnih.gov
Hydrazine/Aminooxy + Aldehyde/KetoneForms stable hydrazone/oxime bonds, allows for orthogonal labeling. researchgate.net
Tetrazole + Carboxylic Acid (Photoinduced)Provides spatial and temporal control over the conjugation reaction. nih.gov

Computational-Driven Discovery and Engineering of Enhanced Quencher Architectures

The future development of superior quenchers and quenching-based systems is increasingly being guided by computational methods. While the de novo design of entirely new quencher molecules is a complex long-term goal, computational tools are currently being used to understand and engineer the performance of existing quencher architectures like BHQ-10. This involves modeling the intricate molecular interactions between the quencher, the fluorophore, and the surrounding biological environment.

A key area of exploration is the mechanism of static or contact quenching, where the quencher and fluorophore form a non-fluorescent ground-state complex. biosearchtech.com This is distinct from FRET and does not strictly require spectral overlap. nih.gov Researchers hypothesize that specific, dye-dependent fluorophore-BHQ interactions can drive a reversible molecular association that is strong enough to promote other chemical reactions, such as the acceleration of tetrazine-TCO ligations seen in some imaging methods. nih.gov Computational modeling can help elucidate these non-covalent interactions and guide the design of linkers or molecular scaffolds that optimize this contact-dependent quenching for greater efficiency.

Furthermore, computational design is central to the engineering of sophisticated DNA-based architectures that use quenchers as key functional components. nih.gov For example, DNA nanotechnology allows for the construction of precise, multi-valent scaffolds that position multiple aptamers to match the pattern of proteins on a viral surface. nih.gov In these systems, the mechanical change upon binding is translated into a signal by separating fluorophores from BHQ quenchers. nih.gov The design of these complex nanoarchitectures relies heavily on computational prediction of DNA folding and hybridization to ensure the quencher and fluorophore are positioned with angstrom-level precision for optimal performance in both the "off" and "on" states. acs.orgnih.gov This represents a shift from engineering the quencher molecule itself to computationally engineering the entire molecular system in which it operates.

Q & A

Q. Advanced Research Focus

  • Reduction Sensitivity : BHQ-10 is susceptible to thiol-based reducing agents (e.g., DTT). Replace DTT with tris(2-carboxyethyl)phosphine (TCEP) in assay buffers .
  • Solubility Optimization : Pre-dissolve in DMSO (≤10% v/v) to avoid precipitation in aqueous media .
  • Spectroscopic Calibration : Normalize absorption data to account for batch-to-batch variability in extinction coefficients .
    Case Study : In a protein-protein interaction screen, BHQ-10-labeled probes showed 95% quenching efficiency when paired with Alexa Fluor 488, but required rigorous exclusion of light to prevent photobleaching .

How can researchers reconcile discrepancies in extinction coefficients of this compound reported under varying experimental conditions?

Advanced Research Focus
Discrepancies arise from environmental factors (pH, ionic strength) and instrument calibration. Strategies include:

  • Controlled Replication : Measure ε under standardized conditions (e.g., PBS pH 7.3, 25°C) using a calibrated spectrophotometer .
  • Reference Standards : Use commercially validated BHQ-10 batches with certificates of analysis (CoA) for cross-lab comparisons .
  • Data Normalization : Report ε values relative to a known standard (e.g., bromophenol blue) in parallel experiments .

What strategies mitigate this compound’s susceptibility to reduction in peptide-labeling experiments?

Q. Advanced Research Focus

  • Alternative Coupling Reagents : Use succinimidyl esters instead of maleimide-thiol chemistry to avoid reducing environments .
  • Buffer Modification : Exclude thiol-containing agents (e.g., DTT, β-mercaptoethanol) and use argon-purged buffers to prevent disulfide bond reduction .
  • Post-Labeling Purification : Remove unreacted BHQ-10 via size-exclusion chromatography or dialysis to minimize background noise .

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